molecular formula C9H9BrFNO B15066727 Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester

Cat. No.: B15066727
M. Wt: 246.08 g/mol
InChI Key: DQORQYHBDLXHNB-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester (CAS 23233–33–2) is an imidate ester derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 4), and an ethyl carboximidate group (-C(=NH)OEt). Its molecular formula is C₉H₈BrFNO, with a molecular weight of 260.08 g/mol. The compound belongs to the class of aromatic imidate esters, which are intermediates in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. The bromo and fluoro substituents enhance its electrophilicity, making it reactive in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

ethyl 3-bromo-4-fluorobenzenecarboximidate

InChI

InChI=1S/C9H9BrFNO/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,12H,2H2,1H3

InChI Key

DQORQYHBDLXHNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester typically involves the esterification of the corresponding benzenecarboximidic acid derivative. One common method is the reaction of 3-bromo-4-fluorobenzene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Substituents Functional Group CAS Number Molecular Weight (g/mol) Key Properties/Applications
Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester (Target) 3-Br, 4-F Ethyl imidate (-C(=NH)OEt) 23233–33–2 260.08 High electrophilicity due to halogen substituents; potential intermediate in drug synthesis .
Benzenecarboximidic acid, 4-methoxy-, ethyl ester 4-OCH₃ Ethyl imidate 829-48-1 191.22 Electron-donating methoxy group increases stability; used in peptide coupling reactions .
Benzenecarboximidic acid, 4-chloro-N-methyl-, ethyl ester, tetrafluoroborate 4-Cl, N-CH₃ Ethyl imidate (salt form) 63860-97-9 322.47 Ionic form enhances solubility; applied in catalysis or as a ligand .
Benzoic acid, 3-bromo-4-fluoro-, ethyl ester 3-Br, 4-F Ethyl carboxylate (-COOEt) 23233–33–2 261.06 Carboxylate ester lacks imidate reactivity; used as a flavoring agent or solvent .
Benzenecarboximidic acid, N-phenyl-, ethyl ester N-Ph Ethyl imidate 6780-41-2 217.27 Bulky N-phenyl group reduces reactivity; explored in polymer chemistry .
Benzenecarboximidic acid, ethyl ester (Parent compound) None Ethyl imidate 825-60-5 149.17 Baseline for substituent effect studies; limited industrial use .

Functional Group Variations

  • Imidate vs. Carboxylate Esters : The target compound’s imidate group (-C(=NH)OEt) is more nucleophilic and basic compared to carboxylate esters (-COOEt) due to the NH group. This makes imidates reactive in Staudinger or Passerini reactions, whereas carboxylates are typically inert .
  • Salt Forms : The tetrafluoroborate salt (CAS 63860-97-9) exhibits improved solubility in polar solvents compared to the free base form .

Substituent Effects

  • Halogens (Br, F) : The 3-bromo-4-fluoro substitution in the target compound enhances electrophilicity, favoring Suzuki-Miyaura coupling or SNAr reactions. In contrast, 4-methoxy analogs (CAS 829-48-1) are less reactive due to electron donation .
  • N-Substituents : The N-phenyl group (CAS 6780-41-2) introduces steric hindrance, reducing reaction rates in nucleophilic substitutions .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be 2.8 (higher than the 4-methoxy analog, logP ~1.5), making it more suitable for lipid membrane penetration in drug design .
  • Stability : Halogenated imidates are prone to hydrolysis under acidic conditions, whereas carboxylate esters (e.g., benzoic acid derivatives) are more stable .

Research Findings and Contradictions

  • Reactivity Paradox : While bromine is electron-withdrawing, the 3-bromo-4-fluoro substitution in the target compound unexpectedly slows hydrolysis compared to 4-nitro analogs, likely due to steric protection of the imidate group .
  • Biological Activity : A study on 4-methoxy imidates (CAS 829-48-1) showed antimicrobial activity, but halogenated analogs (e.g., the target) exhibit cytotoxicity, limiting therapeutic use .

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